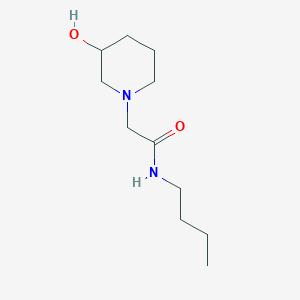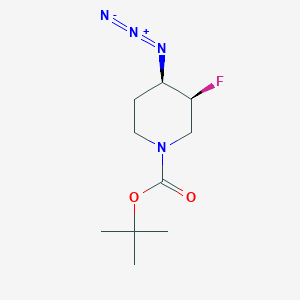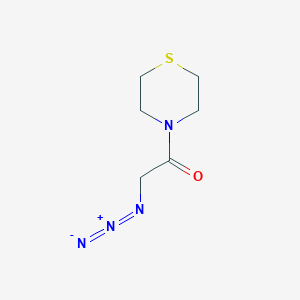
2-Azido-1-(thiomorpholin-4-yl)ethan-1-one
Overview
Description
“2-Azido-1-(thiomorpholin-4-yl)ethan-1-one” is a chemical compound with the molecular formula C6H10N4OS . It has a molecular weight of 186.24 g/mol.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an azide group (N3), a thiomorpholine group, and an ethanone group .Scientific Research Applications
1. Corrosion Inhibition in Materials Science
Das et al. (2017) explored the corrosion inhibition properties of cadmium(II) Schiff base complexes, including those with azide groups, on mild steel in acidic environments. The study revealed that azide complexes, such as [Cd2(L1)2(N3)4], show significant corrosion inhibition, as evidenced by electrochemical impedance spectroscopy and potentiodynamic polarization. This research establishes a connection between coordination inorganic chemistry and corrosion engineering, highlighting the potential of azide complexes in protecting metal surfaces from corrosion (Das et al., 2017).
2. Antioxidant Activity in Biochemistry
Drapak et al. (2019) conducted a QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives as potential antioxidants. The study highlighted the importance of molecular structure parameters in determining antioxidant activities. The research provides a theoretical basis for designing new antioxidants, emphasizing the role of azido and morpholine groups in enhancing antioxidant properties (Drapak et al., 2019).
3. Application in Photoredox Chemistry
Yang et al. (2020) described a process for alkene alkylazidation using sodium azide and heteroarenium salts. This method allows for the incorporation of azido groups and 1,4-dihydropyridin-4-yl groups across C=C bonds, demonstrating a practical approach for the construction of azido-containing compounds in photoredox chemistry (Yang et al., 2020).
4. Development of Magnetic Materials
Li et al. (2008) synthesized azido-bridged Co(2+) compounds using flexible coligands, including 1,2-(tetrazole-1-yl)ethane. The study focused on the structural and magnetic characterization of these compounds, highlighting their potential in developing novel magnetic materials with varied properties (Li et al., 2008).
5. Synthesis of Glycosyl Azido Alcohols
Reddy et al. (2011) achieved the azidation of 1,2-anhydro sugars in a regio- and stereoselective manner using NaN(3). This method led to the creation of sugar-derived morpholine triazoles and sugar oxazin-2-ones, showcasing the versatility of azido groups in the synthesis of structurally diverse sugar derivatives (Reddy et al., 2011).
properties
IUPAC Name |
2-azido-1-thiomorpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS/c7-9-8-5-6(11)10-1-3-12-4-2-10/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOQTODUVJCXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



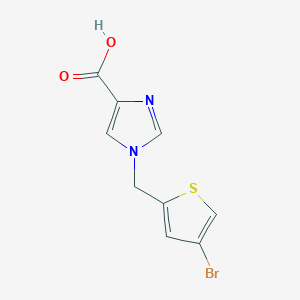

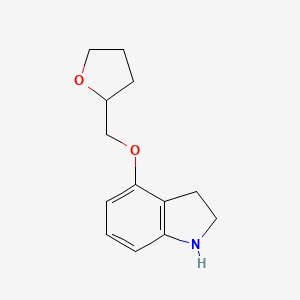
![4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B1488288.png)
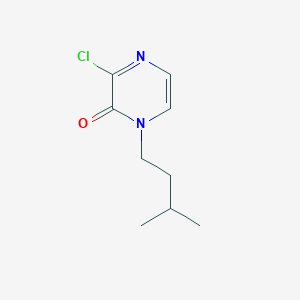
![1-[(Cyclopentylamino)methyl]cyclobutan-1-ol](/img/structure/B1488290.png)


![3-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1488297.png)
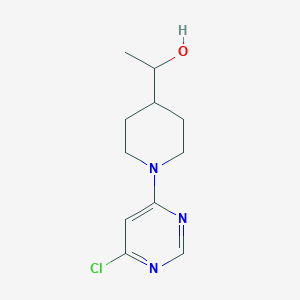
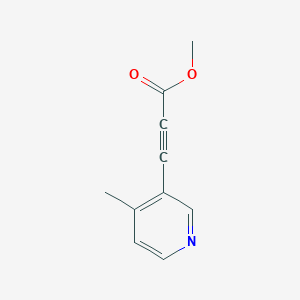
![2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1488304.png)
